

# The Discovery of Methylmalonic Acid: A Technical and Historical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Methylmalonic Acid*

Cat. No.: *B126664*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Methylmalonic acid** (MMA), a dicarboxylic acid, has transitioned from a chemical curiosity to a crucial biomarker in the diagnosis and management of vitamin B12 deficiency and inherited metabolic disorders. This technical guide provides an in-depth history of the discovery of **methylmalonic acid**, detailing the key scientific milestones, the evolution of detection methodologies, and the elucidation of its metabolic significance. The content herein is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational studies that have shaped our current knowledge of MMA, including detailed experimental protocols from seminal publications, quantitative data from early research, and visualizations of the relevant metabolic pathways.

## The Chemical Genesis of Methylmalonic Acid

While the biological significance of **methylmalonic acid** was not realized until the mid-20th century, its existence as a chemical entity predates this. The synthesis of its parent compound, malonic acid, was first achieved in 1858 by the French chemist Victor Dessaaignes through the oxidation of malic acid. The synthesis of substituted malonic acids, including **methylmalonic acid**, followed as a logical progression in the field of organic chemistry. Early synthetic methods typically involved the alkylation of malonic esters.

A common laboratory-scale synthesis of **methylmalonic acid** involves the reaction of diethyl malonate with a methylating agent, such as methyl iodide, in the presence of a base like sodium ethoxide. The resulting diethyl methylmalonate is then hydrolyzed to yield **methylmalonic acid**.

## The Clinical Emergence: A Marker of Vitamin B12 Deficiency

The story of **methylmalonic acid** in a clinical context begins in the early 1960s with the investigation of vitamin B12 deficiency.

### The Seminal Observation of Cox and White (1962)

In 1962, E.V. Cox and A.M. White published a landmark paper in *The Lancet* that first proposed urinary **methylmalonic acid** as an index of vitamin B12 deficiency.<sup>[1]</sup> Their research was a pivotal moment, shifting the understanding of vitamin B12's role in metabolism.

The methodology employed by Cox and White was based on paper chromatography.

- **Sample Preparation:** A 24-hour urine sample was collected from patients. An aliquot of the urine was acidified with hydrochloric acid.
- **Extraction:** The acidified urine was extracted with diethyl ether. The ether extract, containing the organic acids, was then evaporated to dryness.
- **Chromatography:** The dried extract was redissolved in a small volume of ethanol and spotted onto Whatman No. 1 filter paper.
- **Development:** The chromatogram was developed using a solvent system of n-butanol, acetic acid, and water.
- **Visualization:** After drying, the paper was sprayed with a bromocresol green indicator solution. Organic acids appeared as yellow spots on a blue background. The spot corresponding to **methylmalonic acid** was identified by comparison with a standard.

## Confirmation and Quantification by Barness and Colleagues (1963)

A year later, L.A. Barness and his team confirmed the findings of Cox and White and provided further evidence of the link between **methylmalonic acid** excretion and pernicious anemia, a condition caused by vitamin B12 deficiency.[\[2\]](#)

## Methylmalonic Aciduria: An Inborn Error of Metabolism

The discovery of persistently high levels of **methylmalonic acid** in certain individuals, independent of vitamin B12 deficiency, led to the identification of a new class of metabolic disorders.

## The First Description by Oberholzer and Colleagues (1967)

In 1967, V.G. Oberholzer and his team described a new "inborn error of metabolism leading to chronic metabolic acidosis," which they termed "**methylmalonic aciduria**".[\[3\]](#)[\[4\]](#) Their work, published in the Archives of Disease in Childhood, detailed the clinical and biochemical features of two infants with this condition.

Oberholzer and his colleagues utilized a more quantitative method involving column chromatography and colorimetry, adapting a method developed by Giorgio and Plaut in 1965.[\[5\]](#)

- Ion-Exchange Chromatography: A specific volume of urine was passed through a Dowex anion-exchange resin column.
- Elution: The column was washed, and then the organic acids were eluted with a formic acid solution.
- Colorimetric Reaction: The eluate fractions were reacted with diazotized p-nitroaniline, which forms a colored complex with **methylmalonic acid**.

- Spectrophotometry: The absorbance of the colored solution was measured using a spectrophotometer at a specific wavelength, and the concentration of **methylmalonic acid** was determined by comparison to a standard curve. An important observation was the appearance of a specific emerald green color, which was a highlight of the investigation.[4]

## Elucidation of the Enzymatic Defect by Rosenberg and Colleagues (1968)

The underlying biochemical cause of **methylmalonic aciduria** was pinpointed in 1968 by Leon E. Rosenberg's group. They demonstrated that the condition was due to a deficiency of the enzyme methylmalonyl-CoA mutase. Their research, published in the New England Journal of Medicine, was a critical step in understanding the molecular basis of this genetic disorder.

The assay to determine methylmalonyl-CoA mutase activity was performed on liver biopsy samples.

- Homogenate Preparation: A sample of liver tissue was homogenized in a buffered solution.
- Incubation: The liver homogenate was incubated with a reaction mixture containing radiolabeled methylmalonyl-CoA (typically with a <sup>14</sup>C label).
- Separation of Products: After the reaction, the mixture was treated to stop the enzymatic activity, and the product, succinyl-CoA, was separated from the unreacted methylmalonyl-CoA using chromatographic techniques.
- Radioactivity Measurement: The amount of radioactivity in the succinyl-CoA fraction was measured using a scintillation counter. The activity of the methylmalonyl-CoA mutase was then calculated based on the amount of radioactive product formed over a specific time period.

## Quantitative Data from Foundational Studies

The following table summarizes the quantitative data on urinary **methylmalonic acid** excretion from the key historical publications.

| Study                    | Patient Population | Condition                   | Urinary Methylmalonic Acid (MMA) Excretion                          | Notes                                                           |
|--------------------------|--------------------|-----------------------------|---------------------------------------------------------------------|-----------------------------------------------------------------|
| Cox and White (1962)     | Adults             | Untreated Pernicious Anemia | Significantly elevated (qualitative)                                | Detected by paper chromatography.                               |
| Barness et al. (1963)    | 1 Patient          | Pernicious Anemia           | 750 mg in one 24-hour urine sample                                  | Declined promptly with vitamin B12 therapy. <a href="#">[6]</a> |
| Oberholzer et al. (1967) | 2 Infants          | Methylmalonic Aciduria      | 230-440 mg/24 hours (Patient 1),<br>130-260 mg/24 hours (Patient 2) | Persistently high levels despite treatment with alkalies.       |
| Rosenberg et al. (1968)  | Children           | Methylmalonic Aciduria      | Persistently elevated levels                                        | Associated with deficient methylmalonyl-CoA mutase activity.    |

## Metabolic Pathways and Experimental Workflows

The discovery of **methylmalonic acid**'s role in metabolism was crucial for understanding cellular bioenergetics.

### The Propionate Catabolic Pathway

**Methylmalonic acid** is an intermediate in the catabolism of propionyl-CoA, which is derived from the breakdown of odd-chain fatty acids and the amino acids valine, isoleucine, threonine, and methionine.



[Click to download full resolution via product page](#)

**Fig. 1:** The metabolic pathway of propionyl-CoA catabolism.

## Experimental Workflow for the Diagnosis of Methylmalonic Aciduria (Late 1960s)

The following diagram illustrates the general workflow for diagnosing **methylmalonic aciduria** based on the methodologies of the time.

[Click to download full resolution via product page](#)**Fig. 2:** Diagnostic workflow for **methylmalonic aciduria** in the late 1960s.

## Conclusion

The history of **methylmalonic acid** is a testament to the interplay between clinical observation and fundamental biochemical research. From its initial identification as a marker for vitamin B12 deficiency to the characterization of **methylmalonic aciduria** as an inborn error of metabolism, the study of this seemingly simple molecule has provided profound insights into human physiology and disease. The pioneering work of scientists in the 1960s laid the groundwork for the development of newborn screening programs and targeted therapies that have saved countless lives. For researchers and professionals in drug development, this history underscores the importance of understanding the fundamental metabolic pathways and the potential for small molecules to serve as powerful diagnostic tools and therapeutic targets. The continued investigation into the pathophysiology of elevated **methylmalonic acid** holds promise for the development of novel treatments for these rare but serious metabolic disorders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methylmalonic acid excretion: an index of vitamin-B12 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylmalonate excretion in a patient with pernicious anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylmalonic aciduria. An inborn error of metabolism leading to chronic metabolic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 5. A method for the colorimetric determination of urinary methylmalonic acid in pernicious anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A method for the colorimetric determination of urinary methylmalonic acid in pernicious anemia. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [The Discovery of Methylmalonic Acid: A Technical and Historical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b126664#history-of-methylmalonic-acid-discovery>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)